2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Drug-likeness Membrane permeability

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1519921-35-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, with a molecular formula of C₁₃H₁₁FN₄ and a molecular weight of 242.25 g/mol. The compound features a free 7-amino group amenable to further derivatization, a 5-methyl substituent on the pyrimidine ring, and a 4-fluorophenyl group at the 2-position of the pyrazole ring.

Molecular Formula C13H11FN4
Molecular Weight 242.25 g/mol
Cat. No. B10905159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC13H11FN4
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)F
InChIInChI=1S/C13H11FN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
InChIKeyNNVDPTYPADYUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold for Kinase-Targeted Building Block Procurement


2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1519921-35-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, with a molecular formula of C₁₃H₁₁FN₄ and a molecular weight of 242.25 g/mol . The compound features a free 7-amino group amenable to further derivatization, a 5-methyl substituent on the pyrimidine ring, and a 4-fluorophenyl group at the 2-position of the pyrazole ring. This substitution pattern places the compound at the intersection of multiple therapeutically relevant chemical series, including inhibitors of cyclin-dependent kinases (CDKs) [1], c-Met kinase [2], and mycobacterial ATP synthase [3]. As an unsubstituted amine intermediate, it serves as a versatile late-stage diversification point that is not available in pre-functionalized analogs. Predicted physicochemical properties include XLogP3 = 2.1, topological polar surface area (TPSA) = 56.2 Ų, pKa = 4.49 ± 0.40, and density = 1.38 ± 0.1 g/cm³ .

Why 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by In-Class Analogs for Structure-Enabled Procurement


The pyrazolo[1,5-a]pyrimidine scaffold is pharmacologically privileged, but biological activity, selectivity, and physicochemical behavior are exquisitely sensitive to the identity and position of aryl substituents. The 2-(4-fluorophenyl) group is not interchangeable with 2-phenyl, 2-(4-chlorophenyl), or regioisomeric 3-(4-fluorophenyl) variants. Published SAR across three independent target classes—c-Met kinase [2], mycobacterial ATP synthase [3], and CDK12/13 [1]—demonstrates that the para-fluoro substitution on the 2-position phenyl ring confers distinct potency and selectivity advantages over unsubstituted phenyl and other halogen analogs. At the physicochemical level, the 4-fluorophenyl group shifts XLogP3 from 0.4 (unsubstituted analog) to 2.1 while preserving an identical TPSA of 56.2 Ų , a combination that enhances membrane permeability without sacrificing hydrogen-bonding capacity. Substituting this compound with a generic pyrazolo[1,5-a]pyrimidin-7-amine lacking the 2-(4-fluorophenyl) motif would therefore alter target engagement profiles in kinase assays, shift cytotoxicity selectivity between cancer cell lines, and modify downstream pharmacokinetic behavior in ways that cannot be corrected by adjusting other substitution sites alone [2][3]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Lipophilicity Shift: XLogP3 2.1 vs. 0.4 for the Unsubstituted 2-Position Analog

The 2-(4-fluorophenyl) substituent increases calculated lipophilicity by a factor of approximately 5-fold (ΔXLogP3 = +1.7 log units) compared to the unsubstituted parent scaffold 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2), while maintaining an identical TPSA of 56.2 Ų . This property combination—elevated LogP without TPSA penalty—is associated with improved passive membrane permeability and oral absorption potential without compromising hydrogen-bond-mediated target recognition . The molecular weight increases from 148.17 to 242.25 g/mol and the hydrogen bond acceptor count rises from 3 to 4, reflecting the additional fluorine atom .

Physicochemical profiling Drug-likeness Membrane permeability

Ionization State at Physiological pH: Predicted pKa 4.49 Enables Predominantly Neutral Species

The predicted pKa of the 7-amino group is 4.49 ± 0.40 , which is substantially lower than that of typical aromatic amines (pKa ~5–6) due to the electron-withdrawing effect of the pyrazolo[1,5-a]pyrimidine core and the 4-fluorophenyl substituent. At physiological pH 7.4, the compound exists predominantly in its neutral (unprotonated) form (>99.9%), whereas the unsubstituted analog 5-methylpyrazolo[1,5-a]pyrimidin-7-amine is expected to have a higher pKa (predicted ~5.5–6.5) and thus a measurably greater fraction protonated at pH 7.4. The lower pKa correlates with reduced basicity of the 7-NH₂ group, which differentiates this compound from electron-rich analogs in terms of hydrogen-bond donor strength and metabolic N-acetylation susceptibility.

Ionization state pH-dependent solubility Formulation amenability

c-Met Kinase SAR: p-Fluorophenyl on R2 Group Enhances Cytotoxicity Selectivity Toward A549 Lung Cancer Cells

In a systematic SAR study of 24 novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives (compounds 10a–10x) evaluated against c-Met kinase and four cancer cell lines, substitution with a p-fluorophenyl or 4-fluoro-3-methoxyphenyl moiety on the R2 group (the 2-aryl position of the pyrazolo[1,5-a]pyrimidine core) was specifically associated with enhanced cytotoxicity toward A549 non-small cell lung cancer cells, whereas nitrogen-containing heterocycles at the same position favored activity against MDA-MB-231 breast cancer cells [1]. The two most potent c-Met inhibitors in the series (10b, IC₅₀ = 5.17 ± 0.48 nM; 10f, IC₅₀ = 5.62 ± 0.78 nM) achieved potency comparable to cabozantinib. Compounds with p-fluorophenyl substitution on R2 (e.g., 10f and 10g) showed selective antiproliferative activity against A549 cells with IC₅₀ values of 20.20 ± 2.04 μM and 21.65 ± 1.58 μM, respectively [1]. This cell-line selectivity pattern is not recapitulated by analogs bearing unsubstituted phenyl or heteroaryl groups at the same position.

c-Met kinase inhibition Non-small cell lung cancer Structure-activity relationship

Anti-Mycobacterial SAR: 4-Fluorophenyl Substituent Is a Privileged Motif for M. tuberculosis ATP Synthase Inhibition

In a comprehensive SAR evaluation of approximately 70 pyrazolo[1,5-a]pyrimidin-7-amine derivatives targeting mycobacterial ATP synthase, the most effective analogues were those containing a 3-(4-fluoro)phenyl group (regioisomeric to the 2-(4-fluorophenyl) substitution in the target compound), in combination with varied 5-alkyl, 5-aryl, and 5-heteroaryl substituents [1]. This study established that the 4-fluorophenyl motif, whether at the 2- or 3-position of the pyrazolo[1,5-a]pyrimidine core, is a privileged substituent for anti-mycobacterial potency. Compounds in this series exhibited potent in vitro M. tuberculosis growth inhibition, low hERG liability, and favorable mouse/human liver microsomal stability [1]. The corresponding des-fluoro phenyl analogs showed reduced potency, establishing the 4-fluoro substitution as a key potency determinant. Separately, the synthetic work of Choi et al. (2022) confirmed the structural identity of the pyrazolo[1,5-a]pyrimidine scaffold bearing a 2-(4-fluorophenyl)-5-trifluoromethyl substitution as an ATP synthesis inhibitor of M. tuberculosis, validating the target engagement of the 2-(4-fluorophenyl) regioisomer [2].

Antitubercular agents ATP synthase inhibition Mycobacterium tuberculosis

CDK12/13 Inhibitor Patent Landscape: 2-(4-Fluorophenyl)-Substituted Pyrazolo[1,5-a]pyrimidin-7-amines as Selective CDK12/13 Degraders

A 2024 patent from Carrick Therapeutics (KR-20240021925-A / US20240383900A1) explicitly claims substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds—including embodiments with 2-aryl substitution patterns consistent with the 2-(4-fluorophenyl) motif—as selective CDK12 and/or CDK13 inhibitors with selectivity over CDK7 [1]. Critically, these compounds possess a dual mechanism: direct CDK12/13 kinase inhibition combined with selective Cyclin K degradation, which removes the obligate cofactor for CDK12/13 activation and confers additional cellular potency and selectivity not achievable by kinase inhibition alone [1]. Within this patent class, the 2-aryl substituent identity modulates CDK12 vs. CDK13 selectivity and Cyclin K degradation efficiency. Compounds lacking the 2-aryl group or bearing alternative substituents are outside the claimed selectivity profile. Reference compound BS-181, a pyrazolo[1,5-a]pyrimidine-derived selective CDK7 inhibitor (IC₅₀ = 21 nM, 42-fold selective over CDK2), demonstrates that subtle changes in the pyrazolo[1,5-a]pyrimidine substitution pattern can redirect kinase selectivity from CDK7 to CDK12/13 [2], underscoring the non-interchangeable nature of the scaffold substitution.

CDK12/CDK13 inhibition Cyclin K degradation DNA damage repair

Derivatization Versatility: Free 7-NH₂ as a Divergent Functionalization Handle vs. Pre-Substituted Analogs

The free primary amine at the 7-position distinguishes this compound from pre-functionalized analogs such as ethyl 1-[2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-3-carboxylate (BindingDB BDBM64882), which carries a piperidine ester at the 7-position and shows weak activity (EC₅₀ > 160,000 nM in a Candida albicans fluconazole resistance reversal assay) [1]. The unsubstituted amine enables diverse N-functionalization reactions—N-alkylation, N-acylation, N-arylation, reductive amination—without the need for deprotection or functional group interconversion steps . In contrast, the 7-carboxylic acid analog (CAS 886503-14-6) requires amide coupling chemistry, while 7-halide precursors demand palladium-catalyzed cross-coupling. This synthetic flexibility translates to faster library enumeration in medicinal chemistry programs. The BindingDB data for the piperidine derivative further illustrates that pre-installation of a bulky 7-substituent can dramatically reduce biological activity (EC₅₀ > 160 μM), emphasizing the value of the free amine as an uncommitted diversification point [1].

Late-stage functionalization Parallel synthesis Building block versatility

High-Impact Procurement Scenarios for 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine


Medicinal Chemistry: CDK12/13-Targeted Oncology Library Synthesis

This building block provides direct entry into the Carrick Therapeutics-patented chemical space of CDK12/13-selective inhibitors with Cyclin K degrader functionality [1]. The 2-(4-fluorophenyl) motif is consistent with embodiments claimed for selective CDK12/13 inhibition over CDK7. The free 7-NH₂ group allows parallel N-functionalization with diverse electrophiles (acid chlorides, sulfonyl chlorides, alkyl halides, aryl halides via Buchwald-Hartwig coupling) to generate screening libraries targeting DNA damage repair-deficient cancers (BRCAness phenotype). The predicted XLogP3 of 2.1 and moderate TPSA of 56.2 Ų place lead compounds derived from this scaffold in favorable oral drug-likeness space . Researchers should prioritize this compound over the unsubstituted 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (XLogP3 0.4) for programs where cell permeability and CDK12 selectivity are required .

Anti-Tubercular Drug Discovery: ATP Synthase Inhibitor Lead Generation

Published SAR from Sutherland et al. (2022) establishes the 4-fluorophenyl group as a privileged substituent for M. tuberculosis ATP synthase inhibition [2]. This building block enables synthesis of 2-(4-fluorophenyl)-5-methyl-7-N-substituted analogs for evaluation in MABA and LORA assays against replicating and non-replicating M. tuberculosis. The 7-NH₂ position can be functionalized with pyridin-2-ylmethyl or related groups to access the most potent anti-mycobacterial chemotype identified in the 70-compound SAR study [2]. The lower pKa (4.49) of the 7-amino group, compared to electron-rich analogs, may reduce N-acetylation-mediated metabolic clearance—a known liability in anti-TB drug development . The regiospecific synthesis conditions validated by Choi et al. (2022) ensure correct pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[3,4-b]pyridine) scaffold assignment, which is critical for SAR integrity [3].

Targeted c-Met Kinase Inhibitor Optimization for NSCLC

The SAR study by Luo et al. (2020) demonstrated that p-fluorophenyl substitution on the pyrazolo[1,5-a]pyrimidine 2-position redirects cytotoxicity selectivity toward A549 non-small cell lung cancer cells, with lead compounds achieving c-Met IC₅₀ values of 5–6 nM [4]. Procurement of this building block allows medicinal chemistry teams to explore 7-N-substitution while retaining the p-fluorophenyl selectivity determinant. This is particularly relevant for programs seeking A549-selective antiproliferative activity (IC₅₀ ~20 μM range) distinct from the MDA-MB-231 selectivity profile observed with heteroaryl-substituted analogs [4]. The compound's favorable predicted drug-likeness metrics (XLogP3 2.1, TPSA 56.2 Ų, only 1 rotatable bond) suggest that derivatives will maintain ligand efficiency during lead optimization .

Diversified Building Block Procurement for Parallel Library Synthesis

For CROs and screening collection vendors, this compound offers a chemically distinct diversification node compared to commonly stocked pyrazolo[1,5-a]pyrimidine intermediates. The combination of a free 7-NH₂ handle, a 5-methyl group that avoids CYP450 liability compared to 5-ethyl or 5-phenyl analogs, and a 2-(4-fluorophenyl) substituent with favorable physicochemical properties (XLogP3 2.1, density 1.38 g/cm³) makes it suitable for generating 100–1,000 compound libraries via amide bond formation, reductive amination, or urea synthesis in 96-well plate formats. The predicted stability of the neutral species at pH 7.4 (>99.9%) facilitates reproducible solution-phase chemistry without pH-dependent precipitation . The p-fluorophenyl ¹⁹F NMR handle also provides a convenient analytical tracer for reaction monitoring and purity assessment, a practical advantage over non-fluorinated analogs.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.